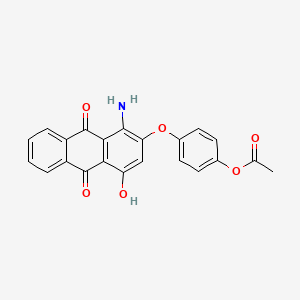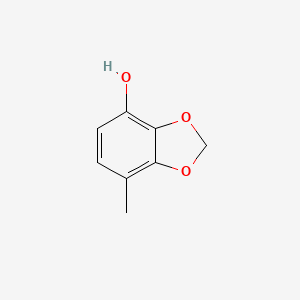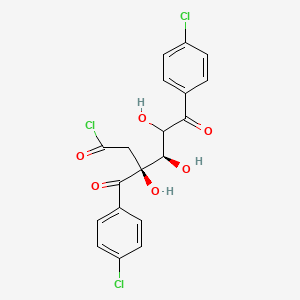![molecular formula C13H20NO2+ B13814642 [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is a chemical compound with the molecular formula C13H20NO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium typically involves the reaction of 4-(hydroxymethyl)benzyl alcohol with trimethylamine in the presence of an acetylating agent. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or acetonitrile
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Purification of 4-(hydroxymethyl)benzyl alcohol and trimethylamine.
Reaction: Mixing the reactants in large reactors with controlled temperature and pressure.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and hydroxides (OH-) are commonly used.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields alcohols and amines.
Substitution: Forms various substituted quaternary ammonium compounds.
Scientific Research Applications
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is widely used in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium involves its interaction with cell membranes. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, altering its permeability. This can lead to increased ion transport and changes in cellular functions. The compound can also interact with specific molecular targets, such as enzymes and receptors, affecting their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetrabutylammonium bromide
- Tetramethylammonium hydroxide
Uniqueness
Compared to similar compounds, [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium has a unique acetyl group attached to the benzyl ring, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly useful in applications requiring selective interaction with biological membranes and specific molecular targets.
Properties
Molecular Formula |
C13H20NO2+ |
|---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium |
InChI |
InChI=1S/C13H20NO2/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4/h5-8H,9-10H2,1-4H3/q+1 |
InChI Key |
ABALXERNRGILFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)



![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)







